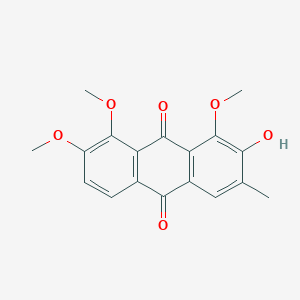
2-Acetyl-1-pyrroline-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-1-pyrroline-13C5 is a compound that is isotopically labeled with carbon-13. This labeling is used to trace the compound in various scientific studies. The compound is a derivative of 2-acetyl-1-pyrroline, which is known for its characteristic aroma, often described as similar to the smell of popcorn or freshly baked bread .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-pyrroline-13C5 involves the incorporation of carbon-13 into the molecular structure of 2-acetyl-1-pyrroline. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of 13C-labeled acetyl chloride with pyrroline under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2-Acetyl-1-pyrroline-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
2-Acetyl-1-pyrroline-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of flavor and fragrance compounds
作用机制
The mechanism of action of 2-Acetyl-1-pyrroline-13C5 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The carbon-13 labeling provides a distinct signal that can be detected using spectroscopic methods, facilitating detailed studies of its behavior and interactions .
相似化合物的比较
Similar Compounds
2-Acetyl-1-pyrroline: The non-labeled version of the compound, known for its aroma.
6-Acetyl-2,3,4,5-tetrahydropyridine: A structurally similar compound with a similar smell.
Fenchone: Another compound that can be isotopically labeled for similar studies
Uniqueness
2-Acetyl-1-pyrroline-13C5 is unique due to its isotopic labeling, which allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
属性
分子式 |
C6H9NO |
|---|---|
分子量 |
116.105 g/mol |
IUPAC 名称 |
1-((2,3,4,5-13C4)3,4-dihydro-2H-pyrrol-5-yl)(113C)ethanone |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
DQBQWWSFRPLIAX-OVSVEPSRSA-N |
手性 SMILES |
C[13C](=O)[13C]1=N[13CH2][13CH2][13CH2]1 |
规范 SMILES |
CC(=O)C1=NCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)
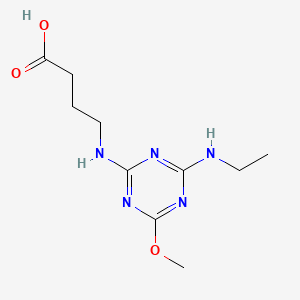



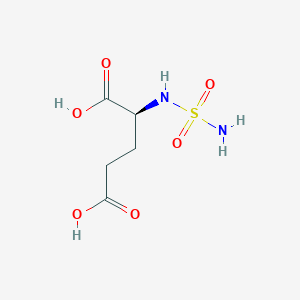
![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
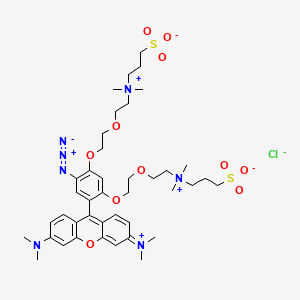
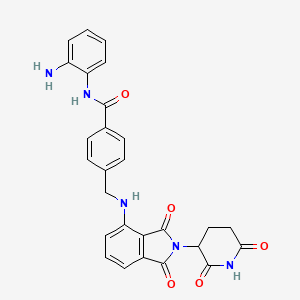
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
